molecular formula C12H10N4O2 B14495858 Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate CAS No. 63677-40-7

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate

Cat. No.: B14495858
CAS No.: 63677-40-7
M. Wt: 242.23 g/mol
InChI Key: WTCXNMWNQFMXTH-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalazine derivatives with ethyl esters of triazole carboxylic acids. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its potential as a pharmaceutical agent.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its enzyme inhibitory properties.

Uniqueness

Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

63677-40-7

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)11-15-14-10-9-6-4-3-5-8(9)7-13-16(10)11/h3-7H,2H2,1H3

InChI Key

WTCXNMWNQFMXTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=CC3=CC=CC=C32

Origin of Product

United States

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